molecular formula C22H19N3O B6582640 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850932-17-1

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6582640
CAS No.: 850932-17-1
M. Wt: 341.4 g/mol
InChI Key: MYRYGQYFYQIWAD-UHFFFAOYSA-N
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Description

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a chemical research compound offered for early discovery and screening applications. This molecule is part of the 2-phenylimidazo[1,2-a]pyridine chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and high-affinity interactions with various therapeutic targets . Compounds based on this core structure have been investigated as high-affinity and selective ligands for benzodiazepine receptors . Furthermore, research into analogous structures has identified 2-phenylimidazo[1,2-a]pyridine derivatives as potent antiproliferative agents that function by targeting and inhibiting tubulin polymerization, a key mechanism in the development of anticancer therapeutics . The structural motif is also explored in the development of blockers for TASK-1 and TASK-2 channels, indicating potential applications in treating sleep-related breathing disorders . Researchers value this scaffold for its potential to form intramolecular hydrogen bonding, which can lock a planar conformation crucial for biological activity and is a recognized strategy in modern drug design . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-7-6-10-18(13-15)22(26)24-21-20(17-8-4-3-5-9-17)23-19-14-16(2)11-12-25(19)21/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRYGQYFYQIWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Optimization

The imidazo[1,2-a]pyridine scaffold is constructed via cyclocondensation of 2-amino-4-picoline (2-amino-7-methylpyridine) with phenacyl bromide (α-bromoacetophenone) under oxidative conditions. This method, adapted from the synthesis of N-(pyridin-2-yl)amides, employs tert-butyl hydroperoxide (TBHP) and iodine in toluene at 100°C. The reaction proceeds through a radical-mediated mechanism, where TBHP generates tert-butoxy radicals, initiating homolytic cleavage of the C–Br bond in phenacyl bromide. The resultant aryl radical intermediates with 2-amino-4-picoline, forming the imidazo[1,2-a]pyridine core with 7-methyl and 2-phenyl substituents (Fig. 1).

Key Data:

  • Yield: 77% for analogous 3-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine.

  • Conditions: 0.3 mmol α-bromoketone, 1.5 equiv 2-aminopyridine, 0.2 equiv I₂, 4 equiv TBHP, 2 h reflux in toluene.

Copper-Catalyzed Goldberg Amidation

Coupling 3-Bromoimidazo[1,2-a]Pyridine with 3-Methylbenzamide

The 3-bromo intermediate undergoes Ullmann-type coupling with 3-methylbenzamide in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 120°C. This method, inspired by iodobenzene-mediated imidation, achieves C–N bond formation via a single-electron transfer mechanism.

Optimization Insights:

  • Yield: 68–85% for analogous aryl amides.

  • Substrate Scope: Electron-deficient benzamides exhibit higher reactivity due to enhanced electrophilicity at the carbonyl carbon.

Alternative Route: Carboxylic Acid Activation and Amide Coupling

Synthesis of Imidazo[1,2-a]Pyridine-3-Carboxylic Acid

Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is synthesized by reacting 2-amino-4-picoline with ethyl 2-bromoacetoacetate. Hydrolysis with LiOH in THF/water (3:1) yields the carboxylic acid, which is subsequently activated as an acid chloride using SOCl₂.

Reaction Parameters:

  • Ester Hydrolysis: 88% yield for analogous imidazo[1,2-a]pyridine-3-carboxylic acids.

  • Acid Chloride Formation: Quantitative conversion under reflux with SOCl₂ (2 equiv).

Amide Bond Formation with 3-Methylaniline

The acid chloride reacts with 3-methylaniline in dichloromethane at 0°C, catalyzed by triethylamine. This method, adapted from carboxamide syntheses, avoids racemization and ensures high regioselectivity.

Characterization Data:

  • ¹³C NMR (75 MHz, CDCl₃): δ 166.0 (C=O), 151.8 (C-2), 148.0 (C-7).

  • Melting Point: 113–115°C (similar to brominated analog).

Comparative Analysis of Synthetic Routes

Parameter Copper-Catalyzed Amidation Carboxylic Acid Activation
Reaction Time 12–24 h6–8 h
Yield 68–85%75–88%
Functional Group Tolerance Moderate (sensitive to steric hindrance)High (broad substrate scope)
Purity Requires column chromatographyCrystallization feasible

Scalability and Industrial Applicability

The copper-mediated route offers scalability, with TBHP and CuI being cost-effective reagents. Conversely, the acid chloride method necessitates stringent anhydrous conditions but achieves higher yields in smaller batches. Recent advances in continuous-flow systems could mitigate challenges in handling air-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and enhance its properties for specific applications.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.

Biology

In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In the medical field, 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is investigated for its therapeutic potential. Its ability to modulate biological pathways and target specific molecular receptors makes it a valuable tool in the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism by which 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse bioactivity. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Their Properties

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
3-Methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide (Target) 3-methylbenzamide, 7-methyl, 2-phenyl C21H17N3O 327.4 Limited water solubility; potential pharmacological activity inferred from scaffold .
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 4-chlorobenzamide, 7-methyl, 2-phenyl C21H16ClN3O 361.83 Increased molecular weight due to Cl; possible enhanced electrophilicity .
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide Benzamide, 7-methyl, 2-thienyl C19H15N3OS 333.41 Thienyl substitution may alter π-stacking interactions; sulfur atom influences redox properties .
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide Benzamide, 2-phenyl (no 7-methyl group) C20H15N3O 313.35 Reduced steric hindrance compared to target compound; lower molecular weight .
(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol (Iminomethyl)phenol group, 7-methyl, 2-phenyl C21H17N3O 327.38 Planar fused-ring system; O–H⋯N hydrogen bonding enhances crystal stability .

Crystallographic and Supramolecular Comparisons

  • Target Compound: No crystal structure is reported, but analogues like N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ) form columns via N–H⋯N hydrogen bonds along the b-axis .
  • 4-[(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbonoimidoyl]phenol (TUQCEP): Exhibits layered structures stabilized by O–H⋯N hydrogen bonds and C–H⋯π interactions, with dihedral angles of 64.97° between fused rings and phenyl groups .
  • N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide : A torsion angle of 9.04° between the imidazopyridine and phenyl rings indicates near-planar geometry, favoring π-π stacking .

Biological Activity

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H19N3O
  • CAS Number : 374697-87-7

The structure includes an imidazo[1,2-a]pyridine core, which is known for its biological significance in various pharmacological applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, compounds similar to 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide have shown potent inhibitory effects against various bacterial strains.

Compound MIC (μM) Target Organisms
3g0.21Pseudomonas aeruginosa
3g0.83Candida albicans
3g0.21Escherichia coli

These findings suggest that the compound could serve as a template for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

The mechanism by which 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide exerts its biological effects is likely related to its ability to interact with key enzymes involved in microbial metabolism. Molecular docking studies have revealed that similar compounds can bind effectively to critical sites on bacterial enzymes such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis and DNA replication .

Inhibition of Sphingomyelinase

Another area of interest is the inhibition of neutral sphingomyelinase (nSMase), which plays a role in various pathological processes including neurodegenerative diseases. Compounds that share structural similarities with 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide have been identified as nSMase inhibitors, showing promise in models of Alzheimer’s disease by reducing exosome release from cells .

Study on Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly showing low MIC values against clinical strains .

Neuroprotective Effects

In a separate study focused on neurodegenerative diseases, derivatives were tested for their ability to penetrate the blood-brain barrier and inhibit nSMase activity. The results indicated that these compounds could potentially reduce neuroinflammation and promote neuronal health in vitro and in vivo models .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide?

The synthesis typically involves amide bond formation between 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine and 3-methylbenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Multi-step protocols may require protecting groups for regioselective coupling and purification via column chromatography . Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency and yield .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC/UPLC to assess purity (>95% threshold for biological assays).
  • FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

  • In vitro cytotoxicity (e.g., MTT assay against cancer cell lines like HeLa or MCF-7).
  • Antimicrobial activity (MIC determination against Gram+/Gram- bacteria).
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential, based on structural analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Compare methyl (current) vs. chloro/fluoro groups at the benzamide position to modulate lipophilicity and target binding .
  • Core modification : Replace imidazo[1,2-a]pyridine with triazolo-pyrimidine to assess selectivity changes.
  • In vitro profiling : Test derivatives in dose-response assays (IC₅₀ determination) and selectivity panels .

Q. What methodologies are used to identify biological targets for this compound?

Target identification involves:

  • Affinity chromatography : Immobilize the compound to capture binding proteins.
  • Computational docking : Screen against targets like kinases or GPCRs using AutoDock Vina.
  • Transcriptomic profiling : RNA-seq to detect pathway alterations post-treatment .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

Potential resolutions include:

  • Purity verification : Re-analyze compound batches via HPLC to exclude impurities (>99% purity required).
  • Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Meta-analysis : Compare data across analogs (e.g., 3-chloro derivatives) to identify trends .

Q. What computational tools are suitable for predicting reactivity and pharmacokinetics?

Leverage:

  • Quantum chemical calculations (Gaussian, ORCA) to model reaction pathways and transition states.
  • ADMET prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and LogP estimation.
  • Molecular dynamics simulations (GROMACS) to study protein-ligand stability .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Optimization approaches:

  • Prodrug design : Introduce phosphate groups for enhanced aqueous solubility.
  • Metabolic shielding : Replace labile methyl groups with trifluoromethyl to reduce CYP-mediated oxidation.
  • Nanoparticle formulation : Encapsulate in PLGA to prolong half-life .

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